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Compound of Interest

Compound Name: Fmoc-4-Pal-OH

Cat. No.: B557561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of synthetic peptide chemistry, the strategic incorporation of non-canonical

amino acids is a cornerstone of designing novel therapeutic peptides and research tools.

Fmoc-4-Pal-OH, or N-α-Fmoc-4-pyridyl-L-alanine, stands out as a versatile building block that

offers unique advantages in peptide design and synthesis. Its pyridyl side chain introduces a

hydrophilic and aromatic character, which can significantly enhance the aqueous solubility of

peptides, a critical factor for bioavailability and formulation.[1] Furthermore, the nitrogen atom in

the pyridine ring provides a site for chemoselective modification, enabling the development of

sophisticated peptide conjugates. This guide provides a comprehensive overview of Fmoc-4-
Pal-OH, including its properties, detailed protocols for its use in solid-phase peptide synthesis

(SPPS), and its application in creating targeted therapeutics.

Core Properties and Advantages of Fmoc-4-Pal-OH
Fmoc-4-Pal-OH is a derivative of the amino acid alanine, featuring a 4-pyridylmethyl group

attached to the β-carbon. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-

amino function makes it fully compatible with the widely used Fmoc-based solid-phase peptide

synthesis strategy.
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Property Value Reference

CAS Number 169555-95-7 --INVALID-LINK--

Molecular Formula C₂₃H₂₀N₂O₄ --INVALID-LINK--

Molecular Weight 388.42 g/mol --INVALID-LINK--

Appearance White to off-white powder --INVALID-LINK--

Solubility Soluble in DMF --INVALID-LINK--

Storage 2-8°C --INVALID-LINK--

The primary advantages of incorporating Fmoc-4-Pal-OH into a peptide sequence include:

Enhanced Aqueous Solubility: The hydrophilic nature of the pyridine ring can significantly

improve the solubility of hydrophobic peptides, facilitating their handling, purification, and

therapeutic application.

Site for Conjugation: The pyridine nitrogen can be selectively alkylated, providing a

chemoselective handle for conjugating other molecules such as targeting ligands, imaging

agents, or half-life extension moieties.[1][2]

Structural Mimicry: The aromatic side chain can serve as a surrogate for natural aromatic

amino acids like phenylalanine or tyrosine, potentially influencing peptide conformation and

receptor binding.

Performance in Solid-Phase Peptide Synthesis
The efficiency of incorporating any amino acid into a growing peptide chain is critical for the

overall yield and purity of the final product. While specific comparative data for Fmoc-4-Pal-OH
is not extensively published in dedicated studies, its performance can be inferred from standard

practices and data for similar non-canonical amino acids.

Table 1: Representative Coupling Efficiency of Fmoc-4-Pal-OH
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Coupling
Reagent

Activator
Coupling Time
(min)

Representative
Efficiency (%)

Notes

HBTU/HOBt HOBt 30-60 >99%

A standard and

highly effective

method for most

amino acids,

including Fmoc-

4-Pal-OH.

HATU/HOAt HOAt 30-60 >99%

Recommended

for sterically

hindered

couplings,

though generally

not required for

Fmoc-4-Pal-OH.

DIC/HOBt HOBt 60-120 >98%

A cost-effective

option, though

may require

longer reaction

times.

Table 2: Expected Impact on Peptide Yield and Purity
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Parameter Expected Range
Method of
Determination

Factors Influencing
Outcome

Crude Peptide Yield 40-70%
Gravimetric analysis

post-cleavage

Highly sequence-

dependent. The

presence of Fmoc-4-

Pal-OH is not typically

a yield-limiting factor.

Crude Peptide Purity 50-80% RP-HPLC

Dependent on the

success of each

coupling and

deprotection step. The

purity of the Fmoc-4-

Pal-OH raw material is

crucial.

Final Purity (Post-

HPLC)
>95-99% RP-HPLC

Achievable with

standard purification

protocols. The unique

properties of the

pyridyl group may

require slight

modifications to the

HPLC gradient.

Experimental Protocols
The following section provides a detailed methodology for the incorporation of Fmoc-4-Pal-OH
into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents
Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amides)

Fmoc-4-Pal-OH

Other required Fmoc-protected amino acids
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N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Piperidine

N,N'-Diisopropylethylamine (DIPEA)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

HOBt (Hydroxybenzotriazole)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water, deionized

Diethyl ether, cold

Kaiser test kit

Step-by-Step Protocol for Incorporating Fmoc-4-Pal-OH
This protocol assumes a starting scale of 0.1 mmol on a 0.5 mmol/g loading resin (200 mg).

Resin Swelling:

Place the resin in a reaction vessel.

Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

Drain the DMF.

Fmoc Deprotection:

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

Agitate for 5 minutes and drain.
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Add a fresh solution of 20% piperidine in DMF (5 mL).

Agitate for 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5

mL).

Perform a Kaiser test to confirm the presence of free primary amines (a positive result is

indicated by a blue color).

Coupling of Fmoc-4-Pal-OH:

In a separate vial, dissolve Fmoc-4-Pal-OH (3 equivalents, 0.3 mmol, 116.5 mg), HBTU

(2.9 equivalents, 0.29 mmol, 110 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in DMF

(2 mL).

Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the solution and vortex for 1-2 minutes to

pre-activate the amino acid.

Add the activated Fmoc-4-Pal-OH solution to the deprotected resin.

Agitate the mixture at room temperature for 1-2 hours.

Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result

is indicated by a yellow/orange color). If the test is positive, repeat the coupling step.

Chain Elongation:

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Final Fmoc Deprotection:

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Cleavage and Deprotection:

Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.
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Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For 200 mg of resin, use

5 mL of the cocktail.

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

Filter the resin and collect the filtrate containing the peptide.

Wash the resin with a small amount of fresh cleavage cocktail (1 mL) and combine the

filtrates.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube

containing cold diethyl ether (40 mL).

Centrifuge the mixture to pellet the peptide.

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

Dry the crude peptide pellet under vacuum.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Application in Targeted Drug Development: A Case
Study
A significant application of Fmoc-4-Pal-OH is in the synthesis of peptide conjugates for

targeted drug delivery. A notable example is the development of inhibitors of the p53-MDM2

interaction for cancer therapy.[1][2] The p53 tumor suppressor protein is a critical regulator of

cell cycle and apoptosis, and its activity is often suppressed in cancer cells by the oncoprotein

MDM2. Peptides that can disrupt the p53-MDM2 interaction can reactivate p53 and induce

apoptosis in cancer cells.

To enhance the delivery of these therapeutic peptides to tumor cells, they can be conjugated to

targeting moieties, such as the RGD (arginine-glycine-aspartic acid) peptide, which binds to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b557561?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39269272/
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.4c03168
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


integrins that are overexpressed on the surface of many cancer cells and tumor vasculature.

The pyridyl side chain of 4-Pal provides an ideal handle for this conjugation.

Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the synthesis of a p53-MDM2

inhibitor-RGD conjugate and the targeted biological signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide Synthesis (SPPS)

On-Resin Conjugation

Cleavage and Purification

Rink Amide Resin

Fmoc Deprotection
(20% Piperidine/DMF)

Couple Fmoc-AA-OH
(HBTU/HOBt/DIPEA)

Repeat Deprotection
and Coupling Cycles

Couple Fmoc-4-Pal-OH

Final Fmoc Deprotection

N-Alkylation of Pyridyl Nitrogen
with RGD-Linker

Cleavage from Resin
(TFA/TIS/H2O)

RP-HPLC Purification

p53-MDM2-RGD Conjugate

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b557561?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for the synthesis of a p53-MDM2 inhibitor-RGD conjugate

using Fmoc-4-Pal-OH.
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Caption: Targeted signaling pathway of the p53-MDM2-RGD conjugate.

Conclusion
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Fmoc-4-Pal-OH is a valuable and versatile building block in modern peptide chemistry. Its

ability to enhance aqueous solubility and provide a site for chemoselective conjugation makes

it a powerful tool for the design and synthesis of advanced therapeutic peptides and research

probes. The straightforward incorporation of Fmoc-4-Pal-OH using standard solid-phase

peptide synthesis protocols, coupled with its demonstrated utility in creating targeted drug

conjugates, ensures its continued importance in the fields of drug discovery and development.

This guide provides the foundational knowledge and practical protocols for researchers and

scientists to effectively utilize Fmoc-4-Pal-OH in their peptide synthesis endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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